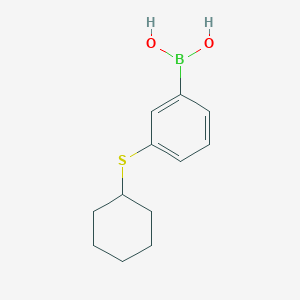
3-(Cyclohexylthio)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylthio)phenylboronic acid is a chemical compound with the molecular formula C12H17BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group .
Molecular Structure Analysis
The molecular structure of 3-(Cyclohexylthio)phenylboronic acid is represented by the linear formula C12H17BO2S . The molecular weight of this compound is 236.14 .Chemical Reactions Analysis
Boronic acids, including 3-(Cyclohexylthio)phenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an aryl or vinyl halide .Wissenschaftliche Forschungsanwendungen
Diagnostic Applications
Phenylboronic acids (PBAs) have been utilized in diagnostic applications due to their unique chemistry, particularly their interaction with sialic acid, which serves as a new class of molecular targets. This interaction is leveraged in the development of diagnostic tools for diseases where sialic acid plays a role .
Therapeutic Applications
PBAs are also explored for therapeutic applications. Their ability to form cyclic esters with diols, such as those found in sialic acids, allows them to be used as drug delivery systems, targeting specific cells or tissues .
Drug Delivery Systems
The compound’s boronic acid moiety can be used to create PBA-based strategies for drug delivery applications. This includes the development of systems that can selectively release drugs in response to certain biological stimuli .
Selective Adsorption Materials
Phenylboronic acid-functionalized materials have shown good selectivity toward cis-diols in aqueous solutions. This property can be applied to create highly selective adsorption materials for various biomedical and environmental applications .
Biomedical Engineering
In biomedical engineering, PBAs can be incorporated into polymers like chitosan to enhance their biocompatibility, biodegradability, and chemical reactivity. This integration can lead to the development of novel materials for tissue engineering and regenerative medicine .
Analytical Chemistry
In analytical chemistry, PBAs are used as molecular recognition elements due to their ability to selectively bind to diol-containing compounds. This makes them useful in the development of sensors and assays for detecting sugars and other diol-containing analytes .
Chemical Synthesis
Lastly, PBAs like “3-(Cyclohexylthio)phenylboronic acid” can be used as intermediates in organic synthesis, contributing to the creation of complex molecules for pharmaceuticals and other advanced materials.
Phenylboronic Acids-based Diagnostic and Therapeutic Applications - Springer One-pot synthesis of highly selective phenylboronic acid-functionalized - Springer Exploring biomedical applications of phenylboronic acid - Journal of Applied Pharmaceutical Science
Wirkmechanismus
Target of Action
3-(Cyclohexylthio)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid has been found to interact with Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . The role of this enzyme is to break down cocaine, a potent stimulant drug .
Mode of Action
Phenylboronic acid, the parent compound, is known to form reversible covalent bonds with sugars . This suggests that 3-(Cyclohexylthio)phenylboronic acid may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids, including phenylboronic acid, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Pharmacokinetics
Phenylboronic acid, the parent compound, is known to be soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . This suggests that 3-(Cyclohexylthio)phenylboronic acid may have similar solubility properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its potential interaction with cocaine esterase , it may influence the breakdown of cocaine, potentially modulating the effects of this drug.
Action Environment
The action of 3-(Cyclohexylthio)phenylboronic acid may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in polar environments . Additionally, its stability and efficacy may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
Boronic acids, including 3-(Cyclohexylthio)phenylboronic acid, are gaining increasing attention in various fields of research. Their unique properties make them useful in areas such as separation, sensing, imaging, diagnostics, and drug delivery . Future research will likely continue to explore these applications and develop new uses for these versatile compounds.
Eigenschaften
IUPAC Name |
(3-cyclohexylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRQRSBOMCAGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylthio)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)

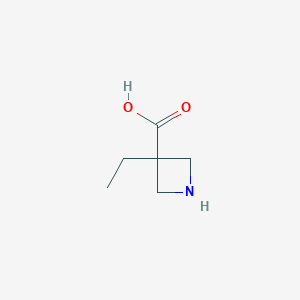

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)
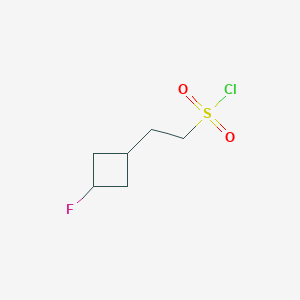
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
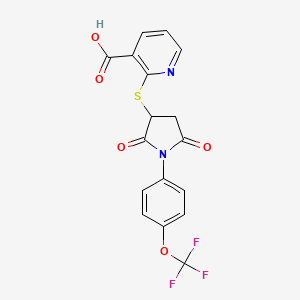
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
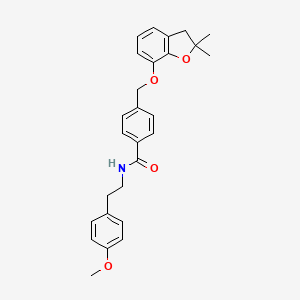
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)